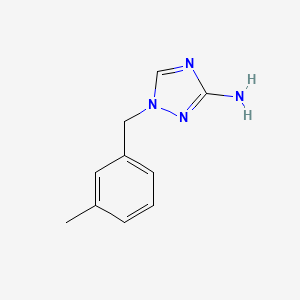

1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-3-2-4-9(5-8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXZHBZRUNBZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1H-1,2,4-Triazol-3-Amine Precursors

The direct alkylation of 1H-1,2,4-triazol-3-amine with 3-methylbenzyl halides represents the most straightforward approach. In this method, the triazole’s NH group undergoes nucleophilic substitution with 3-methylbenzyl bromide or chloride under basic conditions. For example, sodium hydride (NaH) in N-methylpyrrolidinone (NMP) facilitates deprotonation, enabling efficient alkylation.

Reaction conditions :

Regioselectivity challenges arise due to the triazole’s tautomeric equilibrium (1H vs. 4H forms). Steric and electronic factors favor alkylation at the N1 position, as demonstrated by NMR studies of analogous compounds.

Cyclization of Thiosemicarbazide Intermediates

Thiosemicarbazides serve as versatile precursors for triazole synthesis. For 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine, 3-methylbenzyl hydrazinecarbothioamide undergoes cyclization under acidic or basic conditions.

Synthetic pathway :

- Thiosemicarbazide formation : React 3-methylbenzylamine with carbon disulfide (CS$$_2$$) and hydrazine hydrate.

- Cyclization : Treat the intermediate with HCl or NaOH to induce ring closure.

Optimization :

- Acidic conditions (HCl/EtOH) yield 60–75% product.

- Basic conditions (NaOH/H$$_2$$O) require higher temperatures (100°C) but improve purity.

This method’s advantage lies in its scalability, though it demands strict control over stoichiometry to avoid byproducts like disulfides.

[3+2] Cycloaddition Approaches

Metal-catalyzed cycloadditions offer regiocontrol for triazole synthesis. While CuAAC is predominant for 1,2,3-triazoles, 1,2,4-triazoles require alternative strategies. Aryl diazonium salts and isocyanides undergo [3+2] cycloaddition in the presence of Ag(I) or Cu(I) catalysts.

Example protocol :

- Diazonium salt : Prepare from 3-methylbenzylamine via diazotization.

- Catalyst : AgNO$$_3$$ (5 mol%)

- Solvent : Acetonitrile

- Yield : 65–80%

This method excels in modularity, enabling late-stage functionalization. However, handling diazonium salts requires caution due to instability.

Reductive Amination of Triazole Ketones

Though less common, reductive amination introduces the amine group post-cyclization. A ketone intermediate (e.g., 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-one) reacts with ammonia under hydrogenation conditions.

Catalytic system :

While feasible, this route suffers from moderate yields and competing reduction of the triazole ring.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | NaH/NMP, 80°C | 50–70% | Simplicity, scalability | Regioselectivity challenges |

| Thiosemicarbazide cyclization | HCl/EtOH, reflux | 60–75% | High purity | Multi-step synthesis |

| [3+2] Cycloaddition | AgNO$$3$$, CH$$3$$CN | 65–80% | Regiocontrol, modularity | Diazonium salt instability |

| Reductive amination | Pd/C, H$$_2$$, MeOH | 40–55% | Post-functionalization flexibility | Low yield, side reactions |

Structural Characterization and Validation

This compound is characterized by:

Chemical Reactions Analysis

Acylation and Amide Formation

The primary amine at position 3 undergoes acylation with electrophilic reagents. For example:

-

Reaction with succinic anhydride under microwave irradiation forms N-substituted propanamides via nucleophilic ring-opening and recyclization .

-

Acetic anhydride or acyl chlorides yield acetylated derivatives, enhancing lipophilicity for drug design .

Conditions : Microwave-assisted synthesis (60–100°C, 10–30 min) or room-temperature stirring in polar aprotic solvents (DMSO, DMF) .

Alkylation Reactions

While the NH at position 1 is substituted with 3-methylbenzyl, the amine at position 3 can undergo alkylation:

-

Benzyl bromide in DMSO at room temperature introduces N-benzyl groups .

-

Secondary alkyl halides (e.g., 2-fluorobenzyl bromide ) require CuSO₄/Na ascorbate catalysis for efficient coupling .

Example :

Yield : ~69% for 2-fluorobenzyl derivatives .

Electrophilic Aromatic Substitution

The electron-rich triazole ring facilitates electrophilic substitution, particularly at position 5:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on the amine’s directing effects .

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, useful for enhancing water solubility .

Mechanism : The amine group activates the ring, directing electrophiles to the para position relative to the NH₂ group .

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) yields imines, which are precursors for metal coordination complexes .

-

Ketones require acid catalysis (e.g., acetic acid) for efficient condensation .

Applications : These derivatives exhibit enhanced antimicrobial and antitumor activities .

Cycloaddition Reactions

The triazole ring can engage in [3+2] cycloadditions under catalytic conditions:

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the benzyl group, introducing triazole-linked pharmacophores .

-

Diazo compounds react with the amine to form fused heterocycles, though this is less common for 1,2,4-triazoles .

Example :

Oxidation of the 3-Methylbenzyl Substituent

The methyl group on the benzyl ring can be oxidized to a carboxylic acid under strong conditions:

-

KMnO₄/H₂SO₄ oxidizes the methyl to a -COOH group, altering hydrophilicity .

-

Ozone cleavage is possible but risks triazole ring degradation .

Product : 1-(3-Carboxybenzyl)-1H-1,2,4-triazol-3-amine, a potential chelating agent .

Tautomerism and Reactivity

The compound exhibits annular prototropic tautomerism, influencing its reactivity:

-

1H-1,2,4-triazol-3-amine ⇌ 4H-1,2,4-triazol-3-amine equilibrium affects nucleophilic and electrophilic sites .

-

X-ray crystallography confirms predominant 1H-tautomer in solid state, while NMR shows dynamic interconversion in solution .

Impact : Tautomerism modulates binding affinity in biological systems and reaction regioselectivity .

Table 1: Key Reaction Pathways and Conditions

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine serves as a valuable building block for the synthesis of more complex organic molecules. Its unique triazole structure allows for various substitutions and modifications, facilitating the development of new compounds with tailored properties.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms . This makes it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and mitochondrial membrane potential disruption .

Medicinal Chemistry

Drug Development

The compound is being explored as a precursor in drug development due to its biological activity. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating diseases such as cancer and infections caused by resistant microorganisms .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. These chemicals are essential for various applications ranging from agriculture (as fungicides) to materials science (as additives).

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Useful for synthesizing novel compounds |

| Biological Activity | Antimicrobial and antifungal properties | Effective against various pathogens |

| Anticancer Research | Induces apoptosis in cancer cells | Demonstrated cytotoxic effects on multiple cancer lines |

| Medicinal Chemistry | Potential precursor for drug development | Targeting diseases like cancer and infections |

| Industrial Use | Utilized in producing specialty chemicals | Applications in agriculture and materials science |

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives:

- Anticancer Activity Study : A study conducted on triazole derivatives showed that certain compounds exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin against colorectal cancer cell lines (Caco-2), with an IC50 value indicating significant efficacy .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, several triazole derivatives were synthesized and tested against bacterial strains. The results indicated promising activity against resistant strains, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on analogous compounds.

Key Observations:

- Chloro and fluoro analogs exhibit higher molecular weights and distinct electronic profiles, influencing binding interactions (e.g., halogen bonding in chloro derivatives) .

- Tautomerism : Triazole derivatives often exhibit tautomerism. For example, 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine coexist in a 1:1 ratio in crystalline form, impacting reactivity and biological activity .

Biological Activity

1-(3-Methylbenzyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and its mechanism of action. The information is derived from various scientific studies and research articles.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring substituted with a 3-methylbenzyl group. This specific substitution pattern is crucial as it influences the compound's reactivity and biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

The compound's antifungal properties are attributed to its ability to inhibit ergosterol biosynthesis, which is vital for fungal cell membrane integrity. This mechanism is similar to other triazole derivatives that target fungal pathogens effectively .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against various cancer cell lines using assays such as MTT and SRB to evaluate cell viability.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Significant inhibition | |

| MCF-7 (breast cancer) | 12 | Moderate inhibition | |

| A549 (lung cancer) | 18 | Moderate inhibition |

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors involved in various biochemical pathways.

Enzyme Inhibition

Studies have shown that the compound can inhibit enzymes critical for bacterial DNA synthesis and fungal growth. For example, it acts as an inhibitor of sterol 14-demethylase, an enzyme involved in ergosterol biosynthesis in fungi .

Case Studies

A notable study explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The results indicated that modifications in the benzyl substituent significantly affected antimicrobial potency and selectivity against different pathogens .

Another research effort focused on the anticancer potential of this compound in combination with conventional chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a benzyl chloride derivative (e.g., 3-methylbenzyl chloride) reacts with a triazole-amine precursor under basic conditions (e.g., K₂CO₃ in DMF) . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 70–90% under catalyst-free microwave conditions) .

- Key Data : reports yields of 70–78% for analogous triazole derivatives using ethanol recrystallization.

Q. How is structural characterization performed for this compound?

- Methodology : Use a combination of 1H/13C NMR to confirm the triazole ring and benzyl substituent. For example, the triazole protons resonate at δ 7.8–8.2 ppm, while the benzyl methyl group appears at δ 2.3–2.5 ppm . LC-MS or HPLC (≥95% purity) validates molecular weight and purity . X-ray crystallography (e.g., ) can resolve tautomeric forms and confirm planarity of the triazole ring.

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications :

- Antifungal agents : The triazole core inhibits cytochrome P450 enzymes in pathogens .

- Enzyme inhibitors : Acts as a scaffold for targeting cardiovascular or thyroid-related enzymes (e.g., IC₅₀ = 0.059 µM for thyroid peroxidase inhibition) .

- Anticancer research : Modifications at the benzyl position enhance selectivity for kinase targets .

Advanced Research Questions

Q. How do substituents on the benzyl group influence biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with electron-withdrawing (e.g., -Cl, -F) or donating (-OCH₃) groups. For example, shows that a 3-chlorobenzyl substituent enhances antihypertensive activity via ganglionic blocking. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like α₁-adrenergic receptors .

- Data Contradictions : notes that bulky substituents (e.g., tert-butyl) may reduce solubility but improve metabolic stability.

Q. How can discrepancies in spectral data during characterization be resolved?

- Methodology : Compare experimental NMR/UV spectra with computational predictions (e.g., Gaussian DFT calculations). For instance, highlights deviations in carbon content (calc. 58.1% vs. obs. 57.2%) due to tautomerism. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What advanced techniques optimize the compound’s pharmacokinetic properties?

- Methodology :

- Prodrug design : Introduce ester or amide groups to improve bioavailability .

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

- Crystallography : Analyze hydrogen-bonding patterns (e.g., ) to guide salt or co-crystal formation for enhanced stability.

Q. How can computational modeling predict interactions with biological targets?

- Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to study binding to fungal CYP51 or human thyroid peroxidase. ’s data on IC₅₀ values can validate in silico predictions. QSAR models correlate logP values (e.g., ~2.1 for this compound) with membrane permeability .

Safety and Analytical Protocols

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.